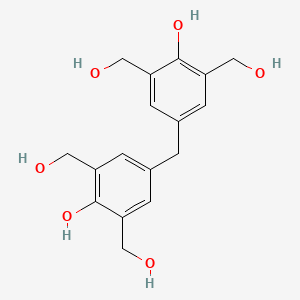
Bisisodiospyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bisisodiospyrin can be synthesized through the oxidative coupling of diospyrin and isodiospyrin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The purification of the compound can be achieved through column chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bisisodiospyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Halogenated naphthoquinones with modified chemical properties.
Applications De Recherche Scientifique
Bisisodiospyrin has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including Bacillus subtilis and Mycobacterium chelonae
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting bacterial growth and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
Mécanisme D'action
Bisisodiospyrin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and disrupting cellular respiration . The compound targets bacterial enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that this compound interacts with key proteins and enzymes essential for bacterial survival.
Comparaison Avec Des Composés Similaires
Diospyrin: Another naphthoquinone derivative with antibacterial properties.
Isodiospyrin: A racemic isomer of diospyrin with similar biological activity.
Plumbagin: A naphthoquinone with known antibacterial and anticancer properties.
Comparison: Bisisodiospyrin is unique due to its tetrameric structure, which enhances its antibacterial activity compared to its dimeric counterparts, diospyrin and isodiospyrin . Additionally, this compound has shown higher minimum inhibitory concentrations (MIC) values, indicating its potency against a broader range of bacterial strains .
Propriétés
Numéro CAS |
30276-87-0 |
|---|---|
Formule moléculaire |
C44H26O12 |
Poids moléculaire |
746.7 g/mol |
Nom IUPAC |
8-hydroxy-2-[8-hydroxy-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methyl-1,4-dioxonaphthalen-2-yl]-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C44H26O12/c1-15-9-21-27(49)13-19(41(53)35(21)43(55)33(15)31-17(3)11-29(51)37-23(45)5-7-25(47)39(31)37)20-14-28(50)22-10-16(2)34(44(56)36(22)42(20)54)32-18(4)12-30(52)38-24(46)6-8-26(48)40(32)38/h5-14,51-52,55-56H,1-4H3 |
Clé InChI |
HIBRRCAYIWFCBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O)C(=O)C(=CC2=O)C5=CC(=O)C6=C(C5=O)C(=C(C(=C6)C)C7=C8C(=O)C=CC(=O)C8=C(C=C7C)O)O |
melting_point |
320 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




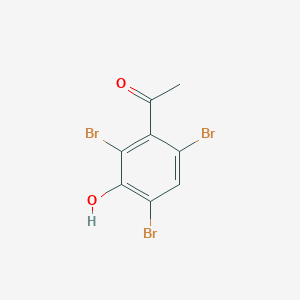
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
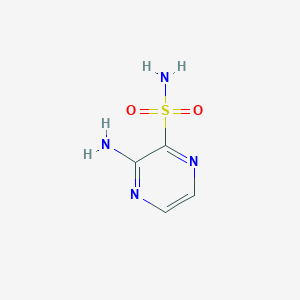
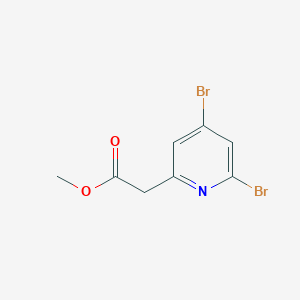
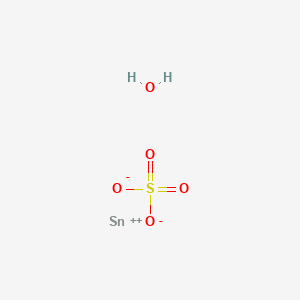

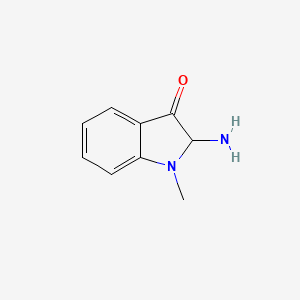
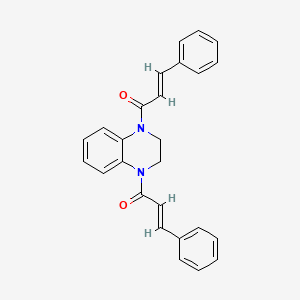
![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)
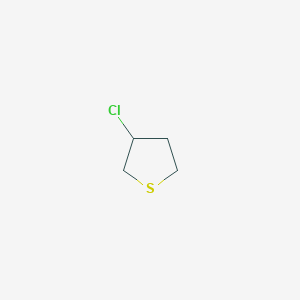
![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
